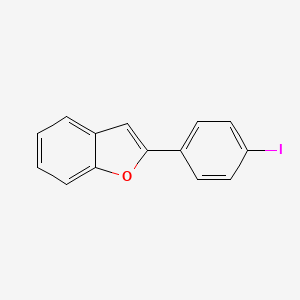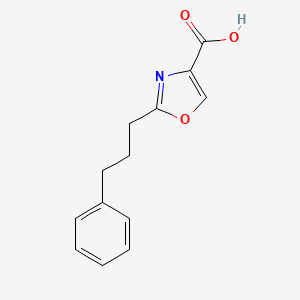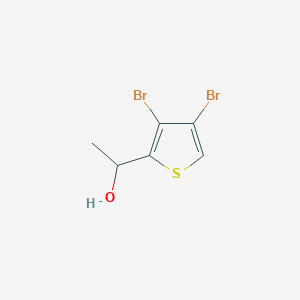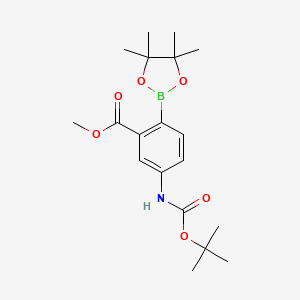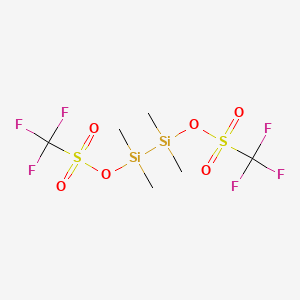
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H18F6O6S2Si2. It is a derivative of tetramethyldisilane, where the hydrogen atoms on the silicon atoms are replaced by trifluoromethanesulfonate groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) typically involves the reaction of tetramethyldisilane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure complete conversion of the starting materials to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles such as halides, alkoxides, or amines.
Reduction Reactions: The compound can be reduced to form tetramethyldisilane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of trifluoromethanesulfonate groups into organic molecules. It is also used in the synthesis of organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function. It is also used in the development of new drugs and therapeutic agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of diagnostic agents and imaging probes.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) involves the interaction of the trifluoromethanesulfonate groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants or substrates present in the reaction mixture .
Comparison with Similar Compounds
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) can be compared with other similar compounds such as:
1,1,2,2-Tetramethyldisilane: This compound lacks the trifluoromethanesulfonate groups and has different chemical properties and reactivity.
1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane: This compound has similar functional groups but different structural features, leading to variations in its chemical behavior and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: This compound has ethoxy groups instead of trifluoromethanesulfonate groups, resulting in different reactivity and applications.
The uniqueness of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) lies in its ability to introduce trifluoromethanesulfonate groups into various molecules, making it a valuable reagent in organic synthesis and other scientific research applications.
Properties
Molecular Formula |
C6H12F6O6S2Si2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[[dimethyl(trifluoromethylsulfonyloxy)silyl]-dimethylsilyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H12F6O6S2Si2/c1-21(2,17-19(13,14)5(7,8)9)22(3,4)18-20(15,16)6(10,11)12/h1-4H3 |
InChI Key |
DDLIUBTVPWVFPI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OS(=O)(=O)C(F)(F)F)[Si](C)(C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
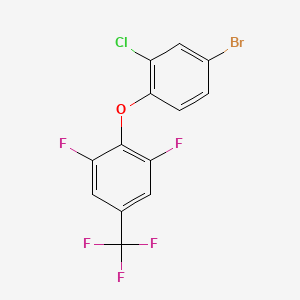
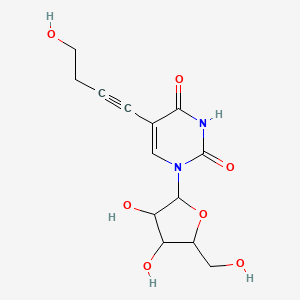

![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
